Strontium sulfate

Description

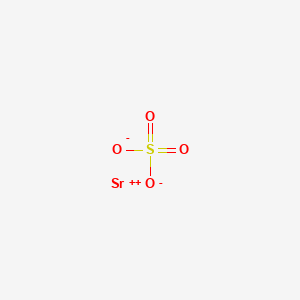

Structure

2D Structure

Properties

CAS No. |

7759-02-6 |

|---|---|

Molecular Formula |

H2O4SSr |

Molecular Weight |

185.70 g/mol |

IUPAC Name |

strontium;sulfate |

InChI |

InChI=1S/H2O4S.Sr/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI Key |

YRYBAJBFCZKSSE-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Sr+2] |

Canonical SMILES |

OS(=O)(=O)O.[Sr] |

density |

3.96 g/cm³ |

melting_point |

1605 °C |

Other CAS No. |

7759-02-6 |

physical_description |

DryPowder ODOURLESS WHITE CRYSTALLINE POWDER. |

solubility |

Solubility in water, g/100ml at 25 °C: 0.0135 (very poor) |

Synonyms |

Sulfuric Acid Strontium Salt (1:1); C.I. 77845; Strontium Monosulfate |

Origin of Product |

United States |

Fundamental Principles of Strontium Sulfate Formation and Transformation

Crystallization Mechanisms and Nucleation Pathways

The formation of strontium sulfate (B86663) (SrSO₄), commonly occurring as the mineral celestine, from aqueous solutions is a complex process governed by intricate crystallization and nucleation mechanisms. While some studies have approached its precipitation from the perspective of classical nucleation theory, a growing body of research reveals the prevalence of non-classical, multi-step pathways involving various precursor and intermediate phases. aip.orgcsic.es The specific pathway is highly dependent on the physico-chemical conditions of the solution. aip.orgdntb.gov.uanih.gov

Classical Nucleation Theory (CNT) posits that solutes in a supersaturated solution aggregate into small, unstable clusters. Once a cluster surpasses a critical size, it becomes a stable nucleus and can grow spontaneously. mdpi.com Some early and foundational studies on strontium sulfate precipitation have been interpreted within the framework of CNT. aip.org This classical view describes a single-step process where ions directly assemble from the solution to form a stable crystalline nucleus. However, recent findings suggest that while CNT can describe certain aspects, it does not fully encompass the complexity observed in this compound precipitation, particularly the emergence of intermediate phases. mdpi.comosti.gov

Contrary to the direct formation pathway described by CNT, non-classical nucleation pathways for this compound involve multiple stages and the formation of transient, metastable phases. aip.orgnih.govmdpi.com These complex mechanisms can include the initial formation of precursor aqueous species, amorphous intermediates, or metastable crystalline phases before the final, stable celestine phase appears. aip.orgdntb.gov.uanih.gov The elucidation of these precise steps has been a significant area of research, revealing a more nuanced picture of mineral formation. aip.org

Research has shown that under specific conditions, this compound nucleation is initiated by the formation of prenucleation clusters. aip.orgdntb.gov.ua These are stable, nanometer-sized clusters of ions that exist in solution before the formation of a solid phase. Potentiometric studies have revealed that at relatively low supersaturation levels, the nucleation of this compound is driven by the aggregation of these bound, neutral species (such as SrSO₄⁰ ion pairs or larger clusters). aip.orgcsic.es This process, which aligns with the prenucleation cluster model, leads directly to the precipitation of the stable celestine phase without any observable intermediate phases. aip.orgnih.govresearchgate.net The consumption of these neutral bound species, which are not detected by ion-selective electrodes, signifies the onset of nucleation through the aggregation of these primary particles. aip.orgcsic.es

At higher levels of supersaturation, the nucleation mechanism for this compound shifts to a multi-step process that adheres to Ostwald's rule of stages, which states that a system transforms from a less stable state to a more stable one through a sequence of intermediate, metastable phases. aip.orgdntb.gov.uanih.gov In this pathway, the initial phase to precipitate is not the stable anhydrous celestine, but a metastable this compound hemihydrate (SrSO₄·0.5H₂O). aip.orgcsic.esnih.gov This hemihydrate phase has been identified and characterized as crystallizing in the hexagonal system. aip.org

This transformation from the metastable hemihydrate to the stable orthorhombic celestine is a solution-mediated process. aip.orgdntb.gov.uanih.gov It involves the dissolution of the less stable hemihydrate phase and the subsequent crystallization of the more stable anhydrous celestine phase. aip.orgcsic.esnih.gov This dissolution-reprecipitation mechanism is the most likely process controlling the transformation. aip.orgcsic.es

The choice between a direct, single-step nucleation pathway and a multi-step pathway is critically dictated by the physico-chemical parameters of the solution, with supersaturation being a primary determinant. aip.orgdntb.gov.uanih.gov

Supersaturation: There exists a distinct supersaturation threshold that governs the nucleation mechanism.

Below the threshold: Nucleation proceeds via the aggregation of prenucleation clusters, directly forming stable celestine. aip.orgnih.govresearchgate.net

Above the threshold: Nucleation is dominated by the consumption of free ions from the solution, leading to the initial formation of the metastable this compound hemihydrate, which then transforms into celestine. aip.orgdntb.gov.uanih.gov

Ion Association: The degree of ion association in the solution during the prenucleation stage is a key factor that determines whether an intermediate phase will form. aip.orgnih.gov Experimental observations suggest that the differing hydration shells of ions versus bound species may influence why celestine nucleation is driven by bound species while hemihydrate formation is dominated by the consumption of charged ions. csic.es

Other Factors: Additional parameters such as ionic strength and hydrodynamic shear forces can also influence the process, particularly affecting the kinetic persistence of the metastable hemihydrate phase. digitellinc.com The presence of other ions, such as silicon, has also been noted to affect the formation of the hemihydrate. researchgate.net

Non-Classical Nucleation Pathways in this compound Precipitation

Kinetics of this compound Crystal Growth and Dissolution

The kinetics of both the growth and dissolution of this compound crystals are fundamental to understanding its behavior in various environments.

The rate of crystal growth has been observed to be proportional to the square of the relative supersaturation in the solution. acs.org However, this process can be significantly influenced by the presence of other substances. For instance, various biodegradable and synthetic polymers can act as inhibitors. onepetro.orgresearchgate.netonepetro.org Their mechanism of inhibition is believed to involve the adsorption of the polymer molecules onto the active growth sites on the crystal surface, thereby blocking further crystallization. onepetro.orgonepetro.org The effectiveness of these inhibitors often depends on their concentration and chemical structure. onepetro.orgresearchgate.net

The dissolution of this compound has also been studied under various conditions. In simple aqueous solutions, the rate of dissolution can be proportional to the square of the relative subsaturation. acs.org The process can be significantly accelerated by the presence of chelating agents like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). researchgate.net Studies have shown that the dissolution rate in the presence of these chelates increases with temperature and is highly pH-dependent, with greater rates observed at higher pH values. researchgate.net The activation energies calculated for these processes suggest that the dissolution is a surface-controlled reaction. researchgate.net Similarly, investigations into the dissolution of celestine in acidic solutions (HCl) containing barium chloride (BaCl₂) found the process to be controlled by a chemical reaction at the surface, with an activation energy of 68.8 kJ mol⁻¹. researchgate.net

Below is an interactive table summarizing the kinetic parameters from a study on this compound dissolution in the presence of chelating agents.

| Chelating Agent | Concentration (mM) | Temperature (°C) | pH | Activation Energy (kcal/mol) | Dissolution Control |

| EDTA | 15 | 40-80 | 12 | 13.5 | Surface Controlled |

| EDTA | 25 | 40-80 | 12 | 10.8 | Surface Controlled |

| DTPA | 15 | 40-80 | 12 | 7.4 | Surface Controlled |

| DTPA | 25 | 40-80 | 12 | 6.5 | Surface Controlled |

| Data sourced from kinetic experiments on SrSO₄ dissolution. researchgate.net |

Quantification of Nucleation Kinetics in Aqueous Solutions

Studies have shown that the nucleation of this compound can follow different pathways depending on the level of supersaturation. dntb.gov.ua At lower supersaturation levels, the formation of the stable celestine phase (SrSO₄) is believed to be driven by the aggregation of prenucleation clusters. dntb.gov.uacsic.es However, at higher supersaturations, a metastable hemihydrate phase (SrSO₄·0.5H₂O) tends to form first, which is a process dominated by the consumption of free ions. dntb.gov.uaaip.orgaip.org This adherence to a multi-step process, where a less stable form precedes the most stable form, is known as Ostwald's rule of stages. dntb.gov.uaaip.orgaip.org

The induction time, which is the time elapsed before the onset of precipitation, is a key measure used to quantify nucleation kinetics. psu.edu It is influenced by factors such as the degree of supersaturation, with higher supersaturation leading to shorter induction times. scispace.com The presence of certain substances, like dissolved silicon, can inhibit the formation of celestine and promote the precipitation of the hemihydrate or even an amorphous phase. psu.eduresearchgate.net The critical supersaturation required for nucleation has been observed to vary predictably with the rate of supersaturation. digitellinc.com

To probe the early stages of nucleation, researchers employ various techniques. Potentiometric co-titration experiments, for instance, continuously monitor ion concentration, turbidity, and conductivity as reactant solutions are mixed. csic.esaip.org This allows for the characterization of the ionic environment during the initial phases of precipitation. aip.org

Investigations into this compound Crystal Growth Rates

Following nucleation, the newly formed this compound nuclei grow by the addition of ions from the supersaturated solution. The rate of this crystal growth is a crucial factor determining the final size and morphology of the precipitate.

The growth of this compound crystals is generally considered to be a surface-controlled process. deswater.com This means that the rate is governed by the integration of ions onto the crystal surface rather than by the transport of ions from the bulk solution to the surface. The rate of precipitation has been found to have a quadratic dependence on the relative degree of supersaturation, further supporting a surface-controlled mechanism. deswater.com

Several factors can influence the crystal growth rate. Temperature plays a significant role, with an activation energy for the crystal growth of this compound in a heterogeneous nucleation regime determined to be 85 kJ·mol⁻¹. researchgate.net The presence of foreign materials or impurities in the solution can also have a marked effect on the crystallization rate, either by adsorbing to the crystal surface or through lattice substitution. deswater.com For instance, the presence of dissolved silicon has been shown to initially increase the growth velocity of a monolayer on the celestite (001) face, but then inhibit further multilayer growth. researchgate.net

The use of polymeric additives is a common strategy to control crystal growth. These polymers can adsorb onto the active growth sites on the crystal surfaces, thereby blocking further growth and reducing the precipitation rate. ampp.org The effectiveness of these inhibitors is often dependent on their chemical composition and concentration. lubrizol.com

Mechanisms of Dissolution-Reprecipitation during Phase Transformation

The primary mechanism driving this phase transformation is understood to be dissolution-reprecipitation. dntb.gov.uaaip.orgaip.orgdigitellinc.com This process involves the dissolution of the more soluble metastable phase (hemihydrate) and the simultaneous precipitation of the less soluble, more stable phase (celestine). dntb.gov.uaaip.orgaip.org This solution-mediated process is influenced by the local physicochemical environment. digitellinc.com

In-situ monitoring using techniques like Raman spectroscopy and potentiometric measurements has provided evidence for this mechanism. digitellinc.com Even when the hemihydrate is separated from the bulk liquid, the transformation to celestine can still occur, suggesting that a fluid film on the crystal surfaces is sufficient to facilitate the dissolution-reprecipitation process. aip.orgaip.org The kinetic persistence of the hemihydrate is highly dependent on factors such as ionic strength and hydrodynamic shear forces. digitellinc.com In some cases, extensive replacement of one cation by another in a sulfate mineral can also occur through coupled dissolution-reprecipitation reactions. researchgate.netnih.gov

Adsorption of Foreign Material onto Growing Crystal Surfaces

The interaction of foreign substances with the surfaces of growing this compound crystals is a critical factor that can significantly influence the kinetics of crystallization and the final morphology of the precipitate. deswater.comonepetro.org This adsorption can occur at various sites on the crystal surface, including at kink sites, steps, and edges. researchgate.net

The presence of organic matter, for example, can impact precipitation kinetics. researchgate.net Organic substances can act as growth inhibitors by adsorbing onto active growth sites on the crystal surface, which blocks further crystal growth and decreases the rate of precipitation. deswater.comresearchgate.net This effect has been observed with organic matter present in flowback water from natural gas extraction. researchgate.net

The adsorption of additives is often interpreted using models like the Langmuir-type adsorption isotherm, which relates the amount of adsorbed substance to its concentration in the solution. deswater.comampp.org The effectiveness of an inhibitor is often linked to its adsorption affinity for the crystal surface. ampp.org For instance, the strong inhibitory effect of certain polymers is attributed to their strong adsorption on the crystal surface. ampp.org This adsorption can lead to a decrease in the crystallization rate. ampp.orgampp.org

Control of this compound Morphology and Crystal Habit

The ability to control the size, shape (morphology), and crystal habit of this compound particles is crucial for many industrial applications. This control is typically achieved by manipulating the conditions of precipitation.

Factors Governing Controlled Growth of this compound Particles

Several key factors govern the controlled growth of this compound particles, influencing their final characteristics.

Supersaturation: The degree of supersaturation is a primary factor. scispace.com Higher supersaturation levels generally lead to faster nucleation and the formation of smaller particles. scispace.com

Purity of the Solution: The presence of impurities can significantly affect the precipitation process. scispace.com

Mixing and Agitation: The method and intensity of mixing the reactant solutions play a crucial role. Vigorous and uniform mixing can lead to a more controlled precipitation process. scispace.com For instance, a bubble column evaporator (BCE) has been shown to effectively control this compound precipitation and reduce particle growth rates compared to standard magnetic stirring. scispace.comresearchgate.net

Temperature and Pressure: These thermodynamic conditions also influence solubility and, consequently, the driving force for precipitation. mdpi.comresearchgate.net

pH: The pH of the solution can affect the surface charge of the crystals and the speciation of any additives, thereby influencing their interaction with the growing particles. scispace.com

By carefully controlling these factors, it is possible to tailor the properties of the resulting this compound particles.

Influence of Organic Additives and Macromolecules on Crystal Morphology (e.g., Polymeric Inhibitors)

Polymeric Inhibitors:

Polymers containing carboxyl (-COOH) groups, such as poly(acrylic acid) (PAA), are particularly effective inhibitors for sulfate scales. lubrizol.comampp.org The mechanism of inhibition involves the adsorption of the polymer onto the active sites of the growing crystals, which hinders further growth. onepetro.orgresearchgate.net This can lead to a reduction in crystal size. ampp.orgampp.org

The effectiveness of a polymeric inhibitor is influenced by several factors:

Polymer Composition and Functional Groups: Polymers with a higher acid content tend to be better inhibitors. lubrizol.comampp.orgampp.org For example, PAA is generally a more effective inhibitor than polymers with bulkier or hydrophobic monomers for this compound. ampp.orgresearchgate.net

Molecular Weight: The molecular weight of the polymer can also play a role, with an optimal molecular weight observed for some inhibitors. lubrizol.com

Concentration: Increasing the concentration of the polymeric inhibitor generally leads to increased inhibition of precipitation. ampp.orgampp.org

Other Organic Additives:

Besides polymers, other organic molecules can also influence crystal morphology. For instance, the small organic dye Acid Orange 7 has been shown to induce a variety of multi-layered structures in barium and strontium carbonates, which share the same crystal structure as this compound. nih.gov Ethylenediaminetetraacetic acid (EDTA) has been used to control the morphology of strontium carbonate, leading to the formation of uniform spherical particles by adsorbing on the crystal surfaces and promoting equal growth rates on all faces. ccspublishing.org.cn

The interaction between these additives and the crystal surface can be complex. In some cases, the additive may be incorporated into the crystal lattice, leading to significant changes in morphology. researchgate.net Scanning electron microscopy (SEM) is a common technique used to visualize the effects of these additives on crystal morphology, often revealing smaller and more distorted crystals in the presence of inhibitors. ampp.orgampp.org

Engineering Specific Crystal Shapes and Sizes (e.g., Nanorods, Nanobeads, Needle-shaped, Square-shaped, Ellipsoid)

The morphology and size of this compound (SrSO₄) crystals can be precisely controlled through various synthesis techniques. The ability to engineer specific shapes such as nanorods, nanobeads, and crystals with needle, square, or ellipsoid forms is crucial for tailoring the material's properties for specialized applications. This control is typically achieved by manipulating reaction parameters like precursor types, reactant concentrations, temperature, pH, and the use of additives or templates. irancelestite.comoup.comscispace.com Solution-phase methods, including co-precipitation and hydrothermal synthesis, are commonly employed to direct the nucleation and growth of SrSO₄ crystals into desired morphologies. tandfonline.comtandfonline.com

Nanorods

This compound nanorods have been synthesized using various methods, often involving chemical precipitation or transformation from other strontium compounds. tandfonline.comresearchgate.net One approach involves the synthesis of strontium chromate (B82759) (SrCrO₄) nanorods, which can then be used as a precursor. rsc.org For instance, SrCrO₄ nanorod particles can be prepared at room temperature through a chemical precipitation method using celestite (a naturally occurring SrSO₄ mineral) and sodium dichromate as starting materials. tandfonline.comtandfonline.com In this process, the celestite is first dissolved in nitric acid to form a strontium nitrate (B79036) solution. The subsequent addition of sodium dichromate solution, particularly in the presence of sodium chloride (NaCl), facilitates the formation of SrCrO₄ nanorods. tandfonline.comresearchgate.net The molar ratio of strontium ions (Sr²⁺) to chromate ions (CrO₄²⁻) and the concentration of NaCl are critical factors in controlling the formation and dimensions of the resulting nanorods. tandfonline.comresearchgate.net Under optimal conditions, this method yields nanorods with lengths ranging from 1.72 to 5.56 μm and diameters from 105 to 437 nm. tandfonline.com

Another route is the direct synthesis of SrSO₄ nanostructures via a simple aqueous solution method at room temperature without the use of surfactants or templates. videleaf.com The morphology of the resulting nanocrystals, including nanorods, can be influenced by the molar ratio of strontium ions to sulfate ions. videleaf.com

Nanobeads

The synthesis of strontium compounds with nanobead-like morphologies has been reported, although specific examples for pure this compound are less common in the provided literature. For context, PVP-functionalized strontium oxide (SrO) nanoparticles have been synthesized with a "nanobeads like morphology". researchgate.net This synthesis suggests that the use of capping agents or polymers like polyvinylpyrrolidone (B124986) (PVP) could be a viable strategy to direct the assembly of SrSO₄ nanoparticles into bead-like structures.

Needle-shaped

Needle-shaped this compound nanoparticles can be produced through methods involving precursor decomposition. tandfonline.com One documented method uses strontium dodecyl sulfate as a precursor. When this compound is heated, it decomposes to form SrSO₄ nanoparticles that exhibit a distinct needle-shaped morphology. tandfonline.comtandfonline.com The average particle size for these needle-shaped crystals is reported to be in the range of 100–140 nm. tandfonline.com Additionally, conventional reactive crystallization of this compound can yield needle-shaped crystals. researchgate.net

Square-shaped

Square-shaped this compound nanoparticles have been successfully synthesized using a conventional co-precipitation method. tandfonline.comtandfonline.com This technique involves the direct reaction between a soluble strontium salt, such as strontium chloride (SrCl₂), and a sulfate source, like sodium sulfate (Na₂SO₄), in an aqueous solution. tandfonline.comtandfonline.com In a typical preparation, a sodium sulfate solution is added to a strontium chloride solution at room temperature (28–30 °C). The resulting white precipitate of this compound is then aged in the mother liquor for a period, such as three hours, before being filtered, washed, and dried. tandfonline.comtandfonline.com This straightforward method has been shown to produce SrSO₄ particles with a square-shaped morphology and an average particle size ranging from 60 to 80 nm. tandfonline.comtandfonline.com

Ellipsoid

The creation of ellipsoid morphologies has been demonstrated in systems containing this compound. While the synthesis of pure SrSO₄ ellipsoids is not explicitly detailed in the provided research, co-precipitation of an equimolar mixture of barium chloride (BaCl₂) and strontium chloride (SrCl₂) with sodium sulfate yields a mixed barium-strontium sulfate (Ba₀.₅Sr₀.₅SO₄) with an ellipsoid morphology. tandfonline.comtandfonline.com The particle size of these ellipsoid structures is in the 100–140 nm range. tandfonline.com Another study, focusing on strontium sulfite (B76179) (SrSO₃) rather than sulfate, found that ellipsoidal crystals could be synthesized using a metasilicate (B1246114) gel-growth method. oup.comoup.com In this system, the transformation from an initial spherulite form to an ellipsoidal shape occurred over approximately 15 days. oup.com These findings suggest that co-precipitation with other metal ions or gel-diffusion methods could be explored for synthesizing ellipsoid-shaped this compound crystals.

Interactive Data Tables

Synthesis Parameters for this compound Morphologies

| Morphology | Synthesis Method | Precursors | Key Parameters/Additives | Resulting Size | Reference |

| Needle-shaped | Precursor Decomposition | Strontium dodecyl sulfate | Heating | 100–140 nm | tandfonline.com |

| Square-shaped | Co-precipitation | Strontium chloride, Sodium sulfate | Aging in mother liquor (3 hrs) at 28-30°C | 60–80 nm | tandfonline.comtandfonline.com |

| Ellipsoid | Co-precipitation | Barium chloride, Strontium chloride, Sodium sulfate | Equimolar mixture of Ba²⁺ and Sr²⁺ | 100–140 nm | tandfonline.comtandfonline.com |

Structural Science and Polymorphism of Strontium Sulfate

Crystalline Phases and Structural Characterization

The structural analysis of strontium sulfate (B86663) (SrSO₄) reveals a landscape dominated by a stable anhydrous phase and at least one significant metastable hydrated form. The characterization of these phases is fundamental to understanding the compound's behavior in both geological and industrial contexts. csic.es

The naturally occurring, anhydrous crystalline form of strontium sulfate is the mineral celestine (also known as celestite). wikipedia.org Extensive crystallographic studies have precisely defined its structure.

Celestine crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. wikipedia.orgrocksandminerals4u.com It is isostructural with other barite-group minerals, such as barite (BaSO₄) and anglesite (PbSO₄). researchgate.netgeoscienceworld.org The structure consists of sulfate (SO₄) tetrahedra that are linked by strontium (Sr²⁺) ions. revistadechimie.roresearchgate.net Each strontium ion is coordinated by twelve oxygen atoms from seven adjacent sulfate tetrahedra, forming a complex [SrO₁₂] coordination polyhedron. researchgate.netrevistadechimie.rohpstar.ac.cn Conversely, each oxygen atom is coordinated to three strontium atoms and one sulfur atom. revistadechimie.ro This intricate network results in a stable, densely packed structure.

Investigations using X-ray diffraction have refined the unit cell parameters and atomic positions within the celestine lattice. researchgate.netrevistadechimie.ro The refinement of the crystal structure confirms that the bond lengths between strontium and oxygen (Sr-O) in the polyhedra range from approximately 2.52 to 3.26 Å, while the sulfur-oxygen (S-O) bond lengths within the sulfate tetrahedra are in the range of 1.45 to 1.49 Å. revistadechimie.ro

Table 1: Crystallographic Data for Anhydrous this compound (Celestine)

| Property | Value | Source(s) |

|---|---|---|

| Crystal System | Orthorhombic | wikipedia.orgresearchgate.net |

| Space Group | Pnma (No. 62) | wikipedia.orgresearchgate.netgeoscienceworld.org |

| Unit Cell Parameters | a ≈ 8.36 Åb ≈ 5.35 Åc ≈ 6.87 Å | csic.eswikipedia.orggeoscienceworld.org |

| Formula Units (Z) | 4 | wikipedia.orggeoscienceworld.org |

| Coordination | Sr: 12-coordinate ([SrO₁₂])S: 4-coordinate ([SO₄]) | researchgate.netrevistadechimie.rohpstar.ac.cn |

Beyond the stable anhydrous phase, this compound can form metastable hydrated crystals, most notably this compound hemihydrate (SrSO₄·0.5H₂O). csic.esaip.org This phase often appears as a transient intermediate during precipitation from highly supersaturated aqueous solutions, a classic example of Ostwald's rule of stages. dntb.gov.uanih.govresearchgate.net

Structural analysis reveals that SrSO₄·0.5H₂O is isostructural with bassanite (CaSO₄·0.5H₂O). csic.esresearchgate.net It crystallizes in the trigonal or hexagonal system, a lower symmetry compared to the orthorhombic celestine. aip.orgresearchgate.net This structural difference is also reflected in its distinct physical form; the hemihydrate typically grows as fibrous, needle-like crystals with a very high aspect ratio, in contrast to the more equant or tabular crystals of celestine. csic.es The transformation from this metastable fibrous form to the stable prismatic celestine is a crucial step in the crystallization process. csic.es

Table 2: Comparison of Anhydrous and Hemihydrate this compound Phases

| Feature | Anhydrous (Celestine) | Hemihydrate (Metastable) | Source(s) |

|---|---|---|---|

| Formula | SrSO₄ | SrSO₄·0.5H₂O | wikipedia.orgaip.org |

| Stability | Thermodynamically stable | Metastable | aip.orgnih.gov |

| Crystal System | Orthorhombic | Trigonal / Hexagonal | wikipedia.orgresearchgate.net |

| Space Group | Pnma | P3₁21 | researchgate.netresearchgate.net |

| Typical Morphology | Tabular, Prismatic | Fibrous, Needle-like | csic.eswikipedia.org |

Polymorphic Transitions and Phase Stability

The stability of this compound polymorphs and their transitions are governed by a combination of thermodynamic variables, kinetic factors, and the presence of impurities.

Anhydrous this compound (celestine) exhibits remarkable stability under high pressure. In-situ angle-dispersive X-ray diffraction experiments have shown that its orthorhombic structure remains unchanged at pressures up to at least 15 GPa, and in some studies, as high as 22.2 GPa, even at elevated temperatures of 700 K. researchgate.nethpstar.ac.cnx-mol.com While some conflicting results from Raman spectroscopy have suggested a potential phase transition at around 12 GPa, the consensus from diffraction studies points to high structural integrity under significant compression. hpstar.ac.cn

To understand the potential for pressure-induced polymorphism in related materials, insights can be drawn from other strontium compounds like strontium tungstate (B81510) (SrWO₄). colab.ws At ambient conditions, SrWO₄ adopts a tetragonal scheelite-type structure. However, upon compression, it undergoes a first-order phase transition at approximately 11.5 GPa to a monoclinic fergusonite-type structure. colab.ws This transition involves a change in crystal symmetry and a decrease in volume, illustrating a pathway for polymorphic transformation that is not readily observed in the more stable this compound under similar pressures. colab.ws

The crystal structure of this compound is sensitive to the incorporation of foreign ions (impurities or dopants), which can regulate phase selection and stability.

Solid Solution Formation : Celestine can form a complete solid solution with barite (BaSO₄), where barium ions substitute for strontium ions within the crystal lattice. geoscienceworld.orgarizona.edu The solid solution with calcium sulfate (anhydrite, CaSO₄) is significantly more limited. geoscienceworld.org

Stabilization of Metastable Phases : The persistence of the metastable SrSO₄·0.5H₂O phase can be enhanced by dopants. Isovalent substitution, where Ca²⁺ ions replace Sr²⁺ ions, can stabilize the hemihydrate structure. researchgate.netrjraap.com More complex aliovalent substitution, such as the coupled replacement of two Sr²⁺ ions by one potassium (K⁺) and one lanthanum (La³⁺) ion, has also been shown to effectively stabilize the trigonal hemihydrate modification. researchgate.netorscience.ru

Inhibition Effects : Certain impurities can inhibit the formation of the stable phase. Dissolved silicon, for instance, has been shown to hinder the nucleation of celestine while promoting the precipitation of the hemihydrate and even an amorphous phase of this compound. researchgate.netpsu.edu

Analogies with Sulfoaluminates : The influence of dopants is a well-studied phenomenon in analogous systems like calcium sulfoaluminate (ye'elimite), a key component of certain cements. In these materials, the incorporation of dopants such as Fe³⁺ or Ga³⁺ can induce phase transitions, for example, from an orthorhombic to a cubic structure, which in turn alters the material's reactivity and properties. acs.orgresearchgate.net

The environmental conditions during crystallization are critical in determining which polymorph of this compound forms and how long it persists.

The degree of supersaturation in an aqueous solution is a primary controlling factor. aip.orgdntb.gov.ua Below a certain supersaturation threshold, this compound precipitates directly as the stable anhydrous celestine phase. nih.govaip.org However, at higher supersaturation levels, the system follows a multi-step pathway where the metastable SrSO₄·0.5H₂O phase nucleates first. aip.orgresearchgate.net This intermediate phase will then transform into the more stable celestine over time. csic.es

This transformation is a solution-mediated process, requiring the presence of a fluid, even if only as a thin film on the crystal surfaces. csic.esdigitellinc.com The mechanism involves the dissolution of the more soluble metastable hemihydrate, which increases the local concentration of Sr²⁺ and SO₄²⁻ ions, leading to the precipitation of the less soluble, thermodynamically favored celestine. dntb.gov.uanih.gov The kinetic persistence of the hemihydrate is therefore highly dependent on local environmental factors such as ionic strength, pH, temperature, and hydrodynamic shear forces, all of which influence dissolution and reprecipitation rates. digitellinc.comirancelestite.com

Substitution Mechanisms within the this compound Lattice

The crystal lattice of this compound, known as celestite, is not a perfectly rigid structure and can accommodate foreign ions through substitution. This process, known as ionic substitution or solid solution formation, involves the replacement of the constituent ions, strontium (Sr²⁺) or sulfate (SO₄²⁻), with other ions of similar size and charge. The extent and nature of this substitution are governed by fundamental principles of crystal chemistry, including ionic radii, charge balance, and the thermodynamics of the substitution process.

One of the most studied substitution mechanisms in sulfate minerals involves the replacement of the primary cation. This compound forms a solid solution series with barite (BaSO₄), where strontium ions are replaced by barium (Ba²⁺) ions. researchgate.net Although complete solid solution series between barite and celestite are predicted by thermodynamic and DFT studies, natural occurrences often show limited mixing, commonly forming oscillatory zoned crystals. goldschmidt.info This suggests that kinetic factors, in addition to thermodynamic parameters, play a crucial role in controlling the chemical composition and spatial organization of these solid solutions. goldschmidt.info

The this compound lattice is also known to incorporate other divalent cations. Radium (Ra²⁺), due to its similar ionic radius and charge to Ba²⁺, can be incorporated into the barite structure, forming a (Ba,Ra)SO₄ solid solution. iaea.orgmdpi.comacs.org This mechanism is considered significant for radium retention in certain geological and environmental contexts. acs.org Similarly, celestite (SrSO₄) demonstrates a high capacity for incorporating radium, which can be explained by an ion-exchange mechanism between Ra²⁺ and Sr²⁺, leading to a solid solution between celestite and radium sulfate. acs.org Studies have also investigated the incorporation of other ions such as calcium (Ca²⁺), which can substitute for barium in the barite lattice, and lanthanide ions like lanthanum (La³⁺) and neodymium (Nd³⁺). researchgate.netacs.org

The substitution of anionic groups, such as the replacement of sulfate (SO₄²⁻) by carbonate (CO₃²⁻), presents a more complex scenario due to the differences in the geometry and size of these polyatomic ions. While direct, extensive studies on carbonate-for-sulfate substitution within the this compound lattice are not widely detailed, research on analogous systems, particularly in carbonate minerals, provides significant insights into the governing principles.

Molecular simulation studies on the substitution of sulfate for carbonate in calcium carbonate (CaCO₃) polymorphs (vaterite, aragonite, and calcite) have shown that the energetic feasibility of such a substitution is highly dependent on the specific crystal structure. uniovi.esucm.es These studies found that incorporating small amounts of sulfate (<3 mole%) is energetically favorable in the vaterite structure, but unfavorable in calcite and highly unfavorable in aragonite. uniovi.esucm.es This favorability is linked to the structural flexibility and the ability of the host lattice to accommodate the different geometry of the guest anion. The sulfate ion is tetrahedral, while the carbonate ion is trigonal planar, creating local strain upon substitution.

In some mineral structures, the substitution between sulfate and carbonate is well-established. For instance, the mineral silvialite can substitute about half of its sulfate with carbonate. wikipedia.org Conversely, studies on lead (Pb) mineral precipitation show that phosphate (B84403) ions can effectively substitute for sulfate ions in the crystal lattice. mdpi.com In systems containing both sulfate and carbonate, low levels of dissolved bicarbonate can compete with high concentrations of soluble sulfate to form carbonate-containing minerals. mdpi.com

The incorporation of carbonate into a sulfate lattice like this compound would require the accommodation of the planar CO₃²⁻ ion in a site occupied by the tetrahedral SO₄²⁻ ion. This would likely introduce significant local distortion. The extent of this substitution would be influenced by factors such as temperature, pressure, and the chemical composition of the surrounding fluid from which the crystal grows.

Interactive Data Table: Ionic Substitution in Sulfate and Related Mineral Lattices

| Host Mineral | Substituting Ion | Replaced Ion | Substitution Type | Key Findings | References |

| This compound (Celestite) | Barium (Ba²⁺) | Strontium (Sr²⁺) | Cationic | Forms a solid solution series with barite. | researchgate.net |

| This compound (Celestite) | Radium (Ra²⁺) | Strontium (Sr²⁺) | Cationic | High incorporation capacity via ion-exchange. | acs.org |

| Barium Sulfate (Barite) | Radium (Ra²⁺) | Barium (Ba²⁺) | Cationic | Forms (Ba,Ra)SO₄ solid solution, important for Ra retention. | iaea.orgmdpi.comacs.org |

| Barium Sulfate (Barite) | Strontium (Sr²⁺) | Barium (Ba²⁺) | Cationic | Forms (Ba,Sr)SO₄ solid solution. | researchgate.net |

| Barium Sulfate (Barite) | Calcium (Ca²⁺) | Barium (Ba²⁺) | Cationic | Energetically favorable, causes lattice parameter reduction. | acs.org |

| Barium Sulfate (Barite) | Lanthanum (La³⁺) | Barium (Ba²⁺) | Cationic (Aliovalent) | Energetically favorable at the surface, alters lattice parameters. | acs.org |

| Calcium Carbonate (Vaterite) | Sulfate (SO₄²⁻) | Carbonate (CO₃²⁻) | Anionic | Energetically favorable for small amounts (<3 mole%). | uniovi.esucm.es |

| Calcium Carbonate (Calcite) | Sulfate (SO₄²⁻) | Carbonate (CO₃²⁻) | Anionic | Unfavorable; causes distortion along the c-axis. | uniovi.esucm.esresearchgate.net |

| Silvialite | Carbonate (CO₃²⁻) | Sulfate (SO₄²⁻) | Anionic | Can substitute up to half of the sulfate content. | wikipedia.org |

| Lead Minerals | Phosphate (PO₄³⁻) | Sulfate (SO₄²⁻) | Anionic | Phosphate substitution is strongly favored over sulfate. | mdpi.com |

Advanced Synthesis and Nanomaterial Fabrication of Strontium Sulfate

Contemporary Synthesis Methodologies

Modern synthesis techniques for strontium sulfate (B86663) focus on producing materials with specific characteristics, often at the nanoscale. These methods offer advantages in terms of purity, homogeneity, and the ability to control crystal structure and morphology.

Chemical Precipitation Techniques (e.g., Co-precipitation)

Chemical precipitation is a widely used method for synthesizing strontium sulfate nanoparticles due to its simplicity and scalability. ijert.orgchalcogen.ro This technique involves the reaction of soluble strontium salts with a sulfate source in a liquid medium, leading to the formation of insoluble this compound.

In a typical direct chemical precipitation process, aqueous solutions of a strontium salt, such as strontium chloride or strontium nitrate (B79036), and a sulfate source, like sulfuric acid or ammonium (B1175870) sulfate, are mixed under controlled conditions. chalcogen.romdpi.com The resulting precipitate of this compound is then filtered, washed, and dried. mdpi.com The particle size and morphology of the synthesized this compound can be influenced by various parameters, including the concentration of reactants, temperature, pH, and the presence of surfactants or stabilizing agents. For instance, using a water-ethanol solvent system has been shown to be effective in synthesizing nanoparticles. chalcogen.ro

Co-precipitation is a variation of this technique where other ions are intentionally precipitated along with the this compound. osti.govdavidpublisher.com This is particularly useful for doping this compound with other elements to modify its properties, such as for use in phosphors. ijert.orgijert.org For example, europium and manganese have been co-precipitated with this compound to create thermoluminescent phosphors. ijert.orgijert.org The co-precipitation of strontium with barium sulfate is another area of study, particularly in the context of radioactive waste treatment. davidpublisher.comdavidpublisher.com The efficiency of co-precipitation can be influenced by factors such as the solubility of the respective sulfates and the ionic radii of the cations. acs.org

Surfactant-mediated precipitation is another approach to control the size and morphology of the nanoparticles. tandfonline.com By using surfactants like sodium dodecyl sulfate (SDS), precursor materials such as strontium dodecyl sulfate can be formed, which upon decomposition, yield this compound nanoparticles with different morphologies. tandfonline.com

Table 1: Research Findings on Chemical Precipitation of this compound

| Precursors | Method | Key Findings | Reference |

| Strontium chloride, Sulfuric acid | Direct Precipitation | Synthesized SrSO4 nanoparticles with an average size of 27.93 nm in a pure water system. | chalcogen.ro |

| Strontium chloride, Sodium dodecyl sulfate | Surfactant-mediated Precipitation | Formed strontium dodecyl sulfate as a precursor, which decomposed to produce SrSO4 nanoparticles with controlled morphology. | tandfonline.com |

| Strontium nitrate, Sulfuric acid | Direct Precipitation | Achieved a 97% yield of SrSO4 by reacting strontium nitrate with sulfuric acid. | mdpi.com |

| Strontium chloride, Sodium sulfate | Co-precipitation | Investigated the co-precipitation of Ba0.5Sr0.5SO4. | tandfonline.com |

| Eu2O3, MnO2, Strontium salts | Chemical Precipitation | Prepared SrSO4:Eu,Mn nanophosphors for thermoluminescence applications. | ijert.org |

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. researchgate.netacs.org This technique allows for precise control over the size, shape, and crystallinity of the resulting this compound nanoparticles.

The process typically involves heating a precursor solution, often containing a strontium salt and a sulfate source, in a sealed vessel called an autoclave. researchgate.netresearchgate.net The elevated temperature and pressure facilitate the dissolution of the precursors and the subsequent crystallization of this compound. researchgate.net By varying the reaction parameters such as temperature, time, pH, and the presence of additives, a wide range of this compound micro- and nanostructures can be obtained, including rods, wires, and hierarchical structures. researchgate.net For example, sisal-like hierarchical structures of this compound have been synthesized at room temperature using strontium chromate (B82759) nanowires as a precursor. researchgate.net

The hydrothermal method has also been employed to synthesize doped this compound materials. For instance, Eu2+-doped SrSO4 with various shapes and sizes, from needles to hexagonal disks, has been prepared by adjusting the molar ratios of the reactants in the presence of a surfactant. researchgate.net Furthermore, the hydrothermal process can be used to convert this compound from natural minerals like celestite into other valuable compounds, such as strontium titanate (SrTiO3), by reacting it with a titanium source under alkaline conditions. researchgate.netresearchgate.net

Table 2: Research Findings on Hydrothermal Synthesis of this compound

| Precursors | Temperature | Time | Key Findings | Reference |

| Strontium nitrate, Sodium sulfide (B99878) | 120–250 °C | Not specified | Synthesis of strontium sulfide, which can be a precursor for SrSO4. | chalcogen.ro |

| SrCrO4 nanowires, Na2SO4 | Room Temperature | Not specified | Formation of sisal-like hierarchical SrSO4 structures. | researchgate.net |

| Mineral SrSO4, Ti(OH)4·4.5H2O gel, KOH | 150–250 °C | 0.08–96 h | Complete dissolution of SrSO4 crystal and synthesis of SrTiO3 particles. | researchgate.net |

| SrSO4:Eu2+ | 200 °C | 20 h | Preparation of electron-trapping materials with varied dendrite morphologies. | researchgate.net |

Sol-Gel Synthesis Routes

The sol-gel method is a chemical solution-based technique used for fabricating ceramic and glass materials. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. While less common for the direct synthesis of this compound itself, it is a relevant technique for creating composite materials or precursors where this compound might be a component.

The process generally starts with the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides or metal salts, in a solvent. This leads to the formation of a sol, which then undergoes gelation to form a solid network. The gel can be further processed by drying and heat treatment to obtain the final material.

Although direct synthesis of pure this compound via the sol-gel route is not extensively documented in the provided search results, the method is mentioned as a technique for preparing related strontium compounds like strontium chromate (SrCrO4). researchgate.net The principles of sol-gel synthesis, however, could be applied to create this compound-containing nanocomposites or to encapsulate this compound particles within a matrix.

Microwave Synthesis Applications

Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for producing a wide range of materials, including this compound. acs.org This technique utilizes microwave radiation to heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods. kashanu.ac.ir

In a typical microwave synthesis of this compound, precursor solutions are subjected to microwave irradiation in a specialized reactor. The rapid and uniform heating promotes fast nucleation and growth of crystals, often resulting in the formation of nanoparticles with a narrow size distribution. x-mol.net For instance, microwave synthesis has been employed to produce strontium-sulfate co-substituted hydroxyapatite (B223615) nanopowders for biomedical applications. x-mol.net

This method is also utilized in the carbothermal reduction of this compound (from the mineral celestite) to strontium sulfide (SrS), an important industrial intermediate. acs.orgyoutube.com In this process, this compound is mixed with a microwave susceptor and reducing agent, such as charcoal, and heated in a microwave oven. acs.orgyoutube.com The efficiency of the conversion is dependent on factors like irradiation time and the amount of the reducing agent. acs.org

Table 3: Research Findings on Microwave Synthesis of this compound

| Precursors | Application | Key Findings | Reference |

| Strontium and sulfate sources in hydroxyapatite | Biomedical | Co-substitution of strontium and sulfate into hydroxyapatite structure to obtain nanopowders. | x-mol.net |

| Celestite (SrSO4), Carbon | Industrial Intermediate | Conversion of SrSO4 to SrS using a commercial microwave oven. | acs.orgyoutube.com |

| Strontium hexaferrites | Magnetic Materials | Synthesis of strontium hexaferrites, a related application of microwave heating. | kashanu.ac.ir |

Solid-State Reaction Methods

Solid-state reaction, also known as the ceramic method, involves the thermal reaction of solid precursors to form a new solid product. This method is typically employed for synthesizing materials at high temperatures and is a common route for producing various inorganic compounds.

In the context of this compound, solid-state reactions are primarily used for the synthesis of complex strontium-containing compounds where this compound is one of the reactants. For example, strontium sulfoaluminate (Sr4Al6O12SO4) has been synthesized by the solid-state reaction of a mixture of strontium carbonate (SrCO3), aluminum oxide (Al2O3), and this compound (SrSO4) at temperatures between 850°C and 1100°C. scielo.br The kinetics of such reactions are crucial for controlling the formation of the desired product and minimizing intermediate phases. scielo.br

The traditional industrial "black ash" method for converting celestite (SrSO4) to strontium sulfide (SrS) is also a high-temperature solid-state reaction, where SrSO4 is heated with coke. videleaf.comresearchgate.net

Mechanosynthesis for this compound Reduction and Conversion

Mechanosynthesis, a form of mechanochemistry, utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations. videleaf.com This technique offers a sustainable and often room-temperature alternative to traditional high-temperature synthesis methods.

Mechanosynthesis is particularly effective for the reduction of this compound to strontium sulfide (SrS). videleaf.com This is achieved by milling this compound with a reducing agent, such as aluminum powder. videleaf.com The high-energy collisions during milling create lattice distortions and defects, enhancing reactivity and enabling the solid-state reaction to proceed. videleaf.com This process can yield high conversion rates and produce fine particles suitable for further applications.

Furthermore, mechanosynthesis can be used for the direct conversion of this compound to strontium carbonate (SrCO3) by milling it with a carbonate source like sodium carbonate (Na2CO3) or ammonium carbonate ((NH4)2CO3). researchgate.netselcuk.edu.trresearchgate.net The extent of conversion is influenced by milling time and the molar ratio of the reactants. researchgate.netselcuk.edu.tr This dry mechanochemical route avoids the need for high temperatures and aqueous solutions, making it a more environmentally friendly process. researchgate.net In some cases, mechanosynthesis is also employed in the production of strontium aluminates (SrxAlyOz) as by-products during the reduction of SrSO4 with aluminum. videleaf.com

Table 4: Research Findings on Mechanosynthesis of this compound

| Reactants | Product | Key Findings | Reference |

| SrSO4, Aluminum (Al) | Strontium sulfide (SrS), Strontium aluminates (SrxAlyOz) | Efficient and sustainable method for reducing SrSO4 to SrS. | videleaf.com |

| SrSO4, Sodium carbonate (Na2CO3) | Strontium carbonate (SrCO3) | Dry conversion of SrSO4 to SrCO3 with over 90% conversion after 30 minutes of milling. | researchgate.net |

| Celestite (SrSO4), Ammonium carbonate ((NH4)2CO3) | Strontium carbonate (SrCO3) | Investigated the effect of milling time on the conversion of celestite to SrCO3. | selcuk.edu.trresearchgate.net |

Nanostructured this compound Materials

The development of nanostructured this compound (SrSO₄) materials has garnered significant interest due to the unique properties that emerge at the nanoscale, leading to potential applications in various fields. The synthesis and control of these nanomaterials are critical for tailoring their functionality.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles is often achieved through solution-phase methods, which are considered a promising route for producing nanosized crystals. tandfonline.com A common and straightforward approach is the co-precipitation method. tandfonline.comnih.gov This technique typically involves reacting a soluble strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (Sr(NO₃)₂), with a sulfate source, like sodium sulfate (Na₂SO₄) or sulfuric acid (H₂SO₄), in an aqueous solution. tandfonline.comvideleaf.com The reaction leads to the precipitation of this compound nanoparticles.

For instance, one method involves the addition of a sodium sulfate solution to a strontium chloride solution, resulting in the formation of a white precipitate of this compound. tandfonline.com The precipitate is then often aged in the mother liquor, filtered, washed, and dried to obtain the final nanoparticle product. tandfonline.com Another approach utilizes the reaction between strontium nitrate and sulfuric acid with magnetic stirring. videleaf.com

While simple, conventional precipitation can present challenges in controlling particle size and morphology due to rapid reaction rates. tandfonline.commdpi.com To address this, various modifications and alternative synthesis strategies have been explored, including hydrothermal methods and the use of microemulsions. taylorandfrancis.comresearchgate.net Hydrothermal synthesis has been used to obtain celestine (a mineral form of SrSO₄) and related solid solutions. taylorandfrancis.com Additionally, methods combining precipitation with quenching have been developed to produce nanocrystalline barite (barium sulfate), a technique that could be adapted for this compound to control particle size by rapidly cooling the reaction. researchgate.net

Strategies for Controlled Nanoparticle Size and Morphology

Controlling the size and morphology of this compound nanoparticles is crucial for their application. Several strategies have been developed to achieve this control, primarily by manipulating the reaction conditions and introducing additives.

The molar ratio of the reactants, specifically the strontium ions (Sr²⁺) to sulfate ions (SO₄²⁻), has been shown to significantly influence the morphology of the resulting SrSO₄ nanocrystals. videleaf.com By adjusting this ratio, researchers can steer the synthesis towards desired shapes.

Another key factor is the local supersaturation environment during nucleation and crystal growth. tandfonline.com High precipitation rates in aqueous solutions can make it difficult to control particle size and shape. mdpi.com To mitigate this, methods that ensure a slower, more controlled reaction are employed. One such method is the use of a bubble column evaporator (BCE), which promotes vigorous mixing to create a uniform solute concentration, thereby enabling a more controlled precipitation process compared to standard stirring methods. scispace.com This technique has been shown to inhibit rapid particle growth and lead to a more uniform particle size distribution. scispace.com

The choice of solvent also plays a role. For example, in the synthesis of barium sulfate nanoparticles, a related alkaline earth sulfate, using an ethanol-water medium resulted in smaller particles than when using pure water for washing the precipitate. mdpi.com This suggests that solvent selection can be a tool for size control in this compound synthesis as well.

Furthermore, advanced reactor technologies like membrane reactors and microreactors offer enhanced control over mixing and reaction conditions, which can lead to the production of nanoparticles with a narrow size distribution. mdpi.com

The following table summarizes the effect of different synthesis parameters on the morphology and size of this compound nanoparticles based on various research findings.

| Parameter | Effect on Nanoparticle Characteristics | Source |

| Molar Ratio (Sr²⁺:SO₄²⁻) | Influences the final morphology of the nanocrystals. | videleaf.com |

| Supersaturation | High supersaturation can lead to rapid, uncontrolled growth and broader size distribution. | tandfonline.commdpi.com |

| Mixing Method | Vigorous and uniform mixing, as in a bubble column evaporator, can inhibit rapid growth and control particle size. | scispace.com |

| Solvent System | The use of mixed solvents, such as ethanol-water, can influence final particle size. | mdpi.com |

| Additives | Surfactants and polymers can direct crystal growth and prevent aggregation. | tandfonline.commdpi.com |

Surfactant-Mediated Synthesis of Nanoparticles

Surfactants play a pivotal role in the synthesis of nanoparticles by controlling their growth and preventing aggregation. mdpi.com In the context of this compound, surfactant-mediated synthesis offers a pathway to finer control over particle morphology and size compared to conventional precipitation methods. tandfonline.com

One effective strategy involves the use of sodium dodecyl sulfate (SDS), which acts as both a surfactant and a precursor. tandfonline.com In this method, a metal-surfactant precursor, strontium dodecyl sulfate, is first prepared by reacting strontium chloride with sodium dodecyl sulfate. tandfonline.comtandfonline.com This precursor is then decomposed by heating to generate this compound nanoparticles. tandfonline.comtandfonline.com This approach avoids the rapid precipitation that occurs in conventional methods, allowing for the formation of nanoparticles with distinct morphologies, such as needle-like shapes with an average particle size of 100–140 nm. tandfonline.com

The use of surfactants helps to create a controlled environment for nucleation and growth, leading to more uniform particles. tandfonline.com The surfactant molecules can adsorb onto the surface of the growing nanocrystals, influencing their growth rate in different crystallographic directions and thus controlling the final shape. They also provide steric or electrostatic stabilization, which prevents the newly formed nanoparticles from agglomerating. eco-vector.com For instance, the application of the surfactant neonol was found to significantly reduce the rate of particle aggregation in the synthesis of alkaline earth metal sulfate nanoparticles. eco-vector.com

Other surfactant systems, such as water-in-oil microemulsions using non-ionic surfactants like Triton X-100, have been successfully employed for the synthesis of barium sulfate nanoparticles, yielding spherical and cubic shapes. researchgate.net This demonstrates the versatility of surfactant-based systems in tuning nanoparticle characteristics, a principle that is applicable to this compound as well.

Polymer and Stabilizer Integration for Nanoparticle Control (e.g., PEGylation to inhibit aggregation)

The integration of polymers and other stabilizing agents is a key strategy for controlling the size, stability, and functionality of this compound nanoparticles. Polymer stabilization relies on the adsorption of a dense layer of organic molecules onto the nanoparticle surface, which prevents aggregation through steric hindrance. mdpi.com

Polyvinylpyrrolidone (B124986) (PVP) is one such polymer that has been used to functionalize strontium-based nanoparticles. rsc.org In the synthesis of PVP-functionalized strontium oxide (PVP-SrO) nanoparticles, the polymer influences the morphology, leading to nanobead-like structures. rsc.org While this example is for strontium oxide, the principles of using polymers to control morphology and provide stability are broadly applicable to this compound as well.

Poly(ethylene glycol) (PEG) is another widely used polymer for surface modification, a process known as PEGylation. rsc.org PEGylation is highly effective in improving the stability of nanoparticles in biological fluids and preventing their aggregation. creativepegworks.com The hydrophilic and neutral nature of PEG creates a protective layer that reduces interactions with proteins and minimizes uptake by the reticuloendothelial system (RES). rsc.orgcreativepegworks.com

For strontium-based nanoparticles, PEGylation can lead to the formation of small, uniformly distributed particles. nih.govnih.gov The process can be as straightforward as adding a biotinylated PEG to a suspension of the nanoparticles. nih.govnih.gov This surface functionalization not only inhibits aggregation but can also be used to attach targeting ligands for specific applications. nih.gov The presence of a PEG coating can alter the physicochemical properties of the nanoparticles, which can be beneficial for their pharmacokinetic profiles. nih.gov

Other polymers like dextran (B179266) and chitosan (B1678972) have also been reported to reduce protein adsorption on nanoparticle surfaces, highlighting the broad utility of polymer coatings in nanoparticle engineering. nih.gov

Functionalization of this compound Nanostructures

Functionalization of this compound nanostructures is a critical step to tailor their surface properties for specific applications, enhancing their performance and enabling new functionalities. This process involves modifying the surface of the nanoparticles with organic or inorganic materials.

One approach to functionalization is through the creation of organic-inorganic nanocomposite coatings. For example, strontium-containing nanoparticles can be incorporated into a chitosan/gelatin matrix and deposited on a substrate through electrophoretic deposition. researchgate.net In such composites, the strontium-containing nanoparticles may be encapsulated within or mixed with the organic polymers. researchgate.net This method not only functionalizes the surface but can also be designed for the controlled release of strontium ions. researchgate.net

Surface functionalization can also be achieved by attaching specific molecules to the nanoparticle surface. For instance, polyvinylpyrrolidone (PVP) has been used to functionalize strontium oxide nanoparticles. rsc.org The functional groups present on the surface, such as the oxygen in strontium oxide, can interact with other molecules. rsc.org This principle can be extended to this compound, where the surface can be modified to interact with specific targets.

Furthermore, functionalization can impart targeting capabilities to the nanoparticles. By conjugating peptides, antibodies, or other ligands to the surface, the nanoparticles can be directed to specific cells or tissues. nih.gov This is particularly relevant for biomedical applications. The surface can also be engineered to respond to specific stimuli, such as changes in pH, allowing for the controlled release of a payload. nih.gov For example, polymers that are responsive to pH can be added to the surface to trigger the release of loaded drugs or other therapeutic agents. nih.gov

The integration of multiple functionalities onto a single nanoparticle platform, creating theranostic agents, is an advanced application of functionalization. nih.gov This could involve combining the therapeutic properties of strontium with the imaging capabilities of a conjugated dye or contrast agent. nih.gov The ability to fine-tune the surface chemistry of this compound nanostructures through functionalization is key to unlocking their full potential in advanced materials and biomedical engineering.

Inhibition of Strontium Sulfate Formation in Engineered Systems

Mechanisms of Strontium Sulfate (B86663) Precipitation Inhibition

The primary mechanism by which polymeric inhibitors prevent strontium sulfate scaling is through their interaction with the crystal formation process. These additives, effective even at low concentrations, interfere with nucleation and crystal growth, preventing the agglomeration of scale-forming particles.

The effectiveness of polymeric inhibitors is largely attributed to their ability to adsorb onto the active growth sites of this compound crystals. This process can be described by adsorption models, such as the Langmuir isotherm. researchgate.netresearchgate.net This model suggests that the inhibitor molecules form a layer on the crystal surface, physically blocking the addition of further strontium and sulfate ions, thereby retarding or halting crystal growth. researchgate.netresearchgate.net The strength of this adsorption is a key factor in the inhibitor's performance. ampp.orgonepetro.org

Studies have shown that the relationship between the concentration of a polymeric inhibitor and the resulting delay in crystal growth aligns with expressions based on the Langmuir adsorption model. researchgate.net This supports the mechanism of inhibition through the molecular adsorption of polymers onto the surface of the growing crystals. researchgate.netonepetro.orgonepetro.org The presence of the adsorbed polymer not only stops growth but can also modify the crystal's structure and morphology, often resulting in smaller, less-ordered, and less-adherent particles. lubrizol.comampp.org

The performance of a polymeric inhibitor for this compound is not universal but is instead highly dependent on its specific molecular characteristics. Research has consistently shown that polymer composition, molecular weight, and the nature of its ionic charge are critical determinants of its inhibition efficiency. lubrizol.com

Polymer Composition: The type of functional groups on the polymer chain is paramount. Polymers containing carboxyl groups (-COOH), such as poly(acrylic acid), are particularly effective. proquest.comampp.orgampp.org At the near-neutral pH of many industrial waters, these carboxylic sites are deprotonated to negatively charged carboxylate groups (-COO⁻). ampp.org These anionic sites can interact with the strontium ions (Sr²⁺) at the crystal surface, facilitating strong adsorption and disrupting further growth. ampp.org The density of these active functional groups also plays a role; for instance, with carboxymethyl inulin (B196767) (CMI), inhibition efficiency increases with a higher degree of carboxylation. researchgate.netampp.orgonepetro.org

Molecular Weight (MW): Studies on scale inhibitors have demonstrated that polymer performance is strongly affected by its molecular weight. lubrizol.com For poly(acrylic acid) (PAA) inhibitors, an optimal molecular weight for this compound inhibition has been observed. Research investigating PAAs with molecular weights ranging from approximately 1,500 to 345,000 Da found an optimum effectiveness at an MW of around 7,000 Da. lubrizol.com For other polymer types, such as those based on sodium styrene (B11656) sulfonate, the best results for this compound inhibition were seen with a molecular weight of about 13,000 Da. spebrazilfatc.com.br

Ionic Charge: The ionic charge of the functional groups influences the polymer's interaction with the crystal lattice. Anionic polymers, carrying a negative charge, are generally effective against this compound. researchgate.net The anionic carboxylate groups are believed to adsorb onto the crystal surfaces, blocking active sites for crystallization. researchgate.net

Extensive research has been conducted to compare the efficacy of environmentally friendly biopolymers with traditional synthetic polymers in preventing this compound scale. The most commonly studied synthetic polymer is poly(acrylic acid) (PAA), while carboxymethyl inulin (CMI), a derivative of a natural polysaccharide, is a frequently evaluated biopolymer. proquest.comampp.org

Kinetic studies consistently demonstrate that the synthetic polymer PAA is a more effective inhibitor for this compound than the biopolymer CMI across various degrees of carboxylation (CMI-15, CMI-20, CMI-25). researchgate.netonepetro.orgonepetro.org The performance ranking from multiple studies, in order of decreasing effectiveness, is typically:

PAA > CMI-25 > CMI-20 > CMI-15 > Poly(methacrylic acid) (PMAA) >> Lignosulfonate (LS) ampp.orgonepetro.org

The superior performance of PAA is reflected in its higher adsorption constant (K) compared to CMI varieties. For example, one study calculated the K value for PAA to be 1.78 x 10⁶, whereas the values for CMI-25, CMI-20, and CMI-15 were 0.74, 0.62, and 0.53 x 10⁶, respectively. ampp.orgonepetro.org This indicates a stronger adsorption of PAA onto the this compound crystal surface, leading to more effective inhibition. ampp.orgonepetro.org While biopolymers like CMI are effective inhibitors and offer environmental benefits, synthetic polymers like PAA generally exhibit superior performance for this compound control under tested conditions. ampp.org

| Inhibitor Type | Polymer Name | Functional Group | General Performance Ranking |

| Synthetic Polymer | Poly(acrylic acid) (PAA) | –COOH | 1 (Most Effective) |

| Biopolymer | Carboxymethyl inulin (CMI-25) | –COOH | 2 |

| Biopolymer | Carboxymethyl inulin (CMI-20) | –COOH | 3 |

| Biopolymer | Carboxymethyl inulin (CMI-15) | –COOH | 4 |

| Synthetic Polymer | Poly(methacrylic acid) (PMAA) | –COOH | 5 |

| Biopolymer | Lignosulfonate (LS) | Sulfonate/Carboxyl | 6 (Least Effective) |

This table provides a generalized ranking based on data from sources ampp.org and onepetro.org.

Strategies for Scale Control in Industrial Contexts

The prevention of this compound scale is a critical component of flow assurance and operational integrity in industries that handle large volumes of water, particularly those where incompatible water streams are mixed or where water is concentrated.

This compound deposits have long been a plague on oil and gas production operations. lubrizol.comfupress.net The problem is especially prevalent during secondary recovery operations, such as waterflooding, where large volumes of seawater are injected into the reservoir to maintain pressure and enhance oil recovery. docsdrive.comresearchgate.net This creates a scenario where two incompatible brines mix: the injected seawater, which is typically rich in sulfate ions (SO₄²⁻), and the formation water, which can contain high concentrations of strontium ions (Sr²⁺). docsdrive.comresearchgate.netonepetro.org This mixing within the reservoir or the wellbore can lead to the supersaturation and subsequent precipitation of this compound. docsdrive.com

The deposition of this hard, insoluble scale can occur in the near-wellbore region, within production tubing, and on surface equipment, causing numerous problems: researchgate.net

Formation Damage: Plugging of pore throats in the reservoir rock, reducing permeability and injectivity. docsdrive.comonepetro.org

Production Losses: Restriction of flow in production tubing and pipelines, leading to reduced output. proquest.comresearchgate.net

Equipment Failure: Accumulation of scale on downhole equipment like pumps and safety valves, causing premature failure. researchgate.net

The primary strategy for preventing this compound scale in oilfields is the application of chemical scale inhibitors. researchgate.net One common delivery method is "squeeze" treatment, where a solution of the inhibitor is injected into the producing formation. researchgate.net The inhibitor adsorbs onto the rock surface and is then slowly released back into the produced fluids at a concentration sufficient to prevent scale formation over an extended period. researchgate.net Continuous injection of inhibitors at the wellhead or downhole is another method used to protect production tubing and surface facilities. onepetro.org

In reverse osmosis (RO) desalination plants, scaling is a major cause of performance deterioration. lubrizol.com As feed water passes through the RO system, pure water is separated, leaving behind a concentrated brine stream. lubrizol.com The concentration of sparingly soluble salts, including this compound, can exceed their solubility limits in this brine, leading to precipitation on the membrane surfaces. membranechemicals.com This scaling reduces permeate flow, increases energy consumption, and can cause irreversible damage to the RO membranes. lubrizol.com

The control of this compound and other scales like calcium carbonate and barium sulfate is crucial for the efficient operation of RO plants. membranechemicals.comresearchgate.net The primary strategy for control is the continuous dosing of the feed water with chemical antiscalants. researchgate.net These antiscalants, often polymer-based, function similarly to those in oilfields by interfering with crystal nucleation and growth. lubrizol.com Their use allows RO systems to operate at higher recovery rates—meaning more product water is generated from a given volume of feed—without the risk of scaling. researchgate.net The selection of an appropriate antiscalant is critical and depends on a detailed analysis of the feed water chemistry, including its potential to form various types of scale. researchgate.netresearchgate.net

Utilization of Advanced Chemical Additives (e.g., Polyphosphates, Polycarboxylates, Phosphonates)

The formation of this compound scale in industrial systems can be significantly mitigated through the application of chemical inhibitors. These additives, even at low concentrations, interfere with the precipitation process, preventing the formation and growth of scale deposits. ampp.orglubrizol.com The primary classes of chemical inhibitors include polyphosphates, polycarboxylates, and phosphonates, which function by retarding crystal nucleation and growth. onepetro.org

Polyphosphates: While effective scale inhibitors, traditional polyphosphates can be sensitive to acidic conditions. arab-oil-naturalgas.com Their performance in preventing this compound scale is well-documented, though they are often compared with other classes of inhibitors. lubrizol.com

Polycarboxylates: This class of polymers, which includes poly(acrylic acid) (PAA) and poly(maleic acid) (PMA), is widely used for scale inhibition. ampp.orglubrizol.comampp.org Research indicates that the effectiveness of polycarboxylates is strongly dependent on their molecular weight and the chemical composition of the polymer. ampp.orglubrizol.com For instance, studies on poly(acrylic acid) have shown an optimal molecular weight of around 7,000 for this compound inhibition. lubrizol.com The inhibitory action of these polymers is attributed to the presence of carboxyl (-COOH) groups, which can adsorb onto the active growth sites of the forming crystals, thereby modifying their structure and slowing down precipitation. ampp.orgresearchgate.net Generally, homopolymers like PAA tend to show better performance compared to more complex co- and terpolymers. lubrizol.com

Phosphonates: Phosphonates are highly effective in controlling this compound scale, often outperforming other inhibitors like polyphosphates. lubrizol.com Their mechanism involves blocking active growth sites on the crystal surface through adsorption, a process that can be described by a Langmuir-type adsorption isotherm. researchgate.net The effectiveness of a phosphonate (B1237965) inhibitor is influenced by the number of phosphonate groups in the molecule. ampp.org Studies have shown that phosphonates like Diethylenetriaminepenta(methylene phosphonic acid) (DETPMP) are effective at stopping crystal growth once nucleation has begun by adsorbing onto the scale crystal lattice. researchgate.netonepetro.org The performance of phosphonate blends with polymeric inhibitors can show a positive synergistic effect in mitigating sulfate scales. onepetro.org

The selection of an appropriate chemical inhibitor depends on various factors, including the specific water chemistry, operating conditions of the system, and the presence of other ions. lubrizol.com Research has consistently shown that increasing the dosage of these additives generally leads to increased inhibition of this compound precipitation. ampp.org

Table 1: Comparison of Chemical Inhibitor Performance on this compound

| Inhibitor Class | Key Findings | Influencing Factors | References |

|---|---|---|---|

| Polycarboxylates | Polymers with carboxyl (-COOH) groups (e.g., PAA) are effective. ampp.orglubrizol.com Performance is often superior to hybrid polymers. ampp.org | Molecular weight, polymer architecture, dosage. ampp.orglubrizol.com | ampp.org, lubrizol.com |

| Phosphonates | Effectiveness depends on the number of phosphonate groups. ampp.org Can significantly retard precipitation at low concentrations. researchgate.net Often exhibit better performance than polyphosphates. lubrizol.com | Inhibitor concentration, degree of supersaturation. researchgate.net | ampp.org, lubrizol.com, researchgate.net |

| Blended Inhibitors | Blends of polymeric and phosphonate inhibitors can have a positive synergistic effect on sulfate scale mitigation. onepetro.org | The concentration of the phosphonate component is crucial for calcium and this compound inhibition. onepetro.org | onepetro.org |

Monitoring and Detection of this compound Scaling

Effective management of this compound scaling relies on early detection to enable timely intervention before significant deposition occurs, which can cause production losses and equipment damage. researchgate.netresearchgate.net

Development of Sensors for Strontium Ion Concentration Monitoring

A primary strategy for early scale detection is the monitoring of strontium ion (Sr²⁺) concentrations in the process water. researchgate.net Since the mixing of incompatible waters (e.g., sulfate-rich seawater and strontium-rich formation water) triggers scaling, an increase in strontium ion concentration can serve as a direct indicator of scaling risk. arab-oil-naturalgas.commdpi.com

Recent advancements have focused on developing robust and sensitive sensors for real-time, online monitoring:

GHz-Range Sensors: These sensors operate by measuring the shift in resonance frequency caused by changes in the ionic concentration of the surrounding medium. researchgate.netmdpi.com They have demonstrated the ability to selectively detect changes in strontium ion concentration even in the presence of multiple other ions found in seawater. researchgate.net Research has shown these sensors can achieve a detection level of 0.042 mol/L of strontium ions, providing a rapid warning of scaling conditions. researchgate.netmdpi.comnih.gov